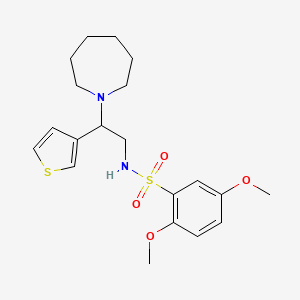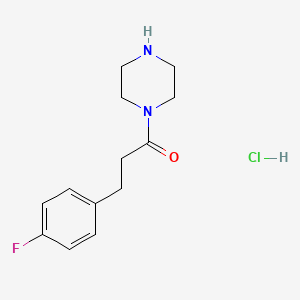
3-(4-Fluorophenyl)-1-(piperazin-1-yl)propan-1-one hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "3-(4-Fluorophenyl)-1-(piperazin-1-yl)propan-1-one hydrochloride" is a fluorinated piperazine derivative. Piperazine derivatives are known for their pharmacological properties and are often explored for their potential as ligands for various receptors. The presence of a fluorophenyl group can significantly influence the pharmacokinetic profile of such compounds .
Synthesis Analysis
The synthesis of fluorinated piperazine derivatives can be complex and may involve multiple steps. For instance, a related compound with a fluorophenyl group and a piperazine moiety was synthesized using electrophilic fluorination of a trimethylstannyl precursor, which was prepared through palladium catalysis . Another synthesis method involved acetylation, reaction with piperazine, and subsequent deacetylation to obtain the target product, as seen in the synthesis of a hydroxy-methoxy-phenyl piperazine derivative .
Molecular Structure Analysis
The molecular structure of fluorophenyl piperazine derivatives has been studied using various techniques, including X-ray diffraction and density functional computational methods. These studies provide insights into the crystal and molecular structure, molecular electrostatic potential map, frontier molecular orbitals, and atomic charges . Such detailed structural analysis is crucial for understanding the interaction of these compounds with biological targets.
Chemical Reactions Analysis
Fluorinated piperazine compounds can undergo various chemical reactions, which are essential for their pharmacological activity. For example, the introduction of fluorine into piperazine derivatives has been shown to reduce the pKa of the compounds, which can have a beneficial influence on oral absorption . Additionally, the synthesis of enantiomers of a hydroxy-phenyl piperazine derivative was achieved through hydrolytic kinetic resolution, demonstrating the chemical versatility of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorophenyl piperazine derivatives are influenced by their molecular structure. The introduction of fluorine can affect the basicity and, consequently, the pharmacokinetic properties of these compounds . Crystallographic studies can reveal intermolecular interactions, such as hydrogen bonding and stacking interactions, which are important for the stability of the crystal lattice . Thermal stability is another important property that can be determined through thermal analysis techniques .
科学的研究の応用
Arylcycloalkylamines and Piperazine in Drug Design
Arylcycloalkylamines, including phenyl piperidines and piperazines with their arylalkyl substituents, are key pharmacophoric groups in many antipsychotic agents. These groups contribute significantly to the binding affinity, potency, and selectivity at D(2)-like receptors. Research indicates that modifications in arylalkyl moieties can significantly influence these properties, highlighting the role of composite structures in determining receptor selectivity and potency (Sikazwe et al., 2009).
Piperazine Derivatives as Therapeutic Agents
Piperazine, a six-membered nitrogen-containing heterocycle, is integral to the rational design of drugs across various therapeutic uses, including antipsychotic, antidepressant, anticancer, and anti-inflammatory agents. The versatility of the piperazine scaffold is evident in its incorporation into molecules that display a wide range of biological activities. This underscores the potential of piperazine derivatives in drug discovery, as slight modifications to its substitution pattern can markedly affect the medicinal potential of the resulting molecules (Rathi et al., 2016).
Mechanistic Insights and Molecular Targets
Understanding the interactions at the molecular level is crucial for developing more effective and selective therapeutic agents. The exploration of arylpiperazine derivatives, for instance, provides valuable insights into the metabolism, disposition, and pharmacokinetic properties of compounds targeting CNS disorders, including depression and psychosis. The metabolic pathways, especially N-dealkylation processes, reveal the complexity of arylpiperazine's pharmacological actions and their metabolites' diverse effects on neurotransmitter receptors (Caccia, 2007).
Emerging Applications in Antimicrobial and Antituberculosis Therapy
Piperazine-based compounds have shown promise in antimicrobial and antituberculosis therapy. Their structural framework allows for the development of potent anti-mycobacterial agents, displaying activity against multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains of Mycobacterium tuberculosis. This highlights the potential of piperazine analogues in addressing the urgent need for new antimicrobial agents capable of combating resistant bacterial strains (Girase et al., 2020).
特性
IUPAC Name |
3-(4-fluorophenyl)-1-piperazin-1-ylpropan-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O.ClH/c14-12-4-1-11(2-5-12)3-6-13(17)16-9-7-15-8-10-16;/h1-2,4-5,15H,3,6-10H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLJCWINKAZCTNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)CCC2=CC=C(C=C2)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorophenyl)-1-(piperazin-1-yl)propan-1-one hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-(1H-imidazol-1-yl)ethoxy]-3,5-dimethylbenzoic acid hydrochloride](/img/structure/B2520725.png)
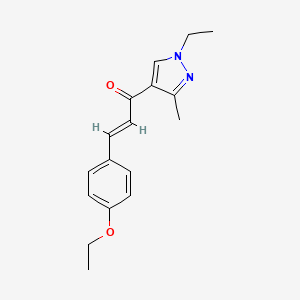
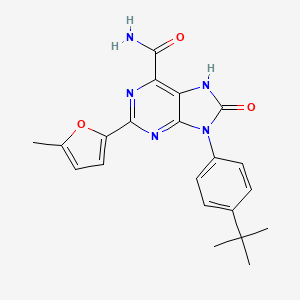

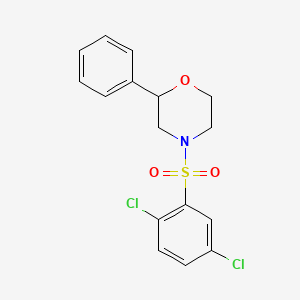
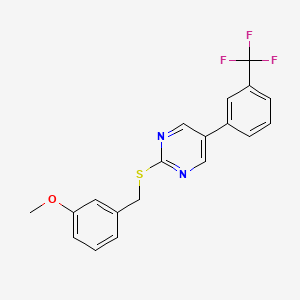
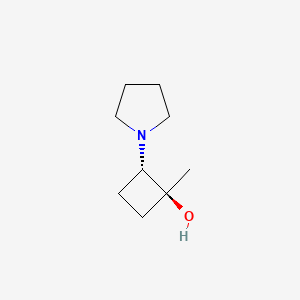
![Ethyl 6-benzyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2520735.png)
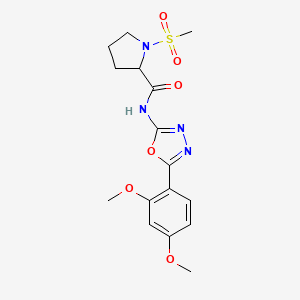

![(4Z)-N-(2-methoxyphenyl)-4-[(2-methoxyphenyl)imino]-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide](/img/structure/B2520738.png)
![2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-chlorophenyl)acetamide](/img/structure/B2520740.png)
